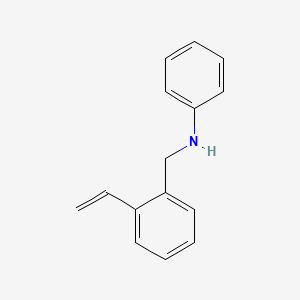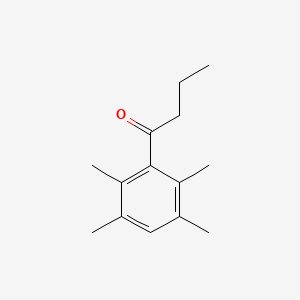![molecular formula C21H21BrN4O B14116396 Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)
Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- is a complex organic compound that features a bromophenyl group, a triazole ring, and a piperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Bromination: The bromophenyl group is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reactions: The final step involves coupling the triazole and bromophenyl intermediates with the piperidinyl moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the methanone.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the bromophenyl group can participate in π-π stacking interactions. The piperidinyl moiety can interact with various receptors in the nervous system, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: This compound shares the bromophenyl group but has a morpholino moiety instead of the triazole and piperidinyl groups.
(4-Bromophenyl)(p-tolyl)methanone: Similar in having a bromophenyl group, but with a tolyl group instead of the triazole and piperidinyl groups.
Uniqueness
Methanone, [4-(4-bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]- is unique due to its combination of a triazole ring, bromophenyl group, and piperidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C21H21BrN4O |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
(2-benzylpiperidin-1-yl)-[4-(4-bromophenyl)triazol-2-yl]methanone |
InChI |
InChI=1S/C21H21BrN4O/c22-18-11-9-17(10-12-18)20-15-23-26(24-20)21(27)25-13-5-4-8-19(25)14-16-6-2-1-3-7-16/h1-3,6-7,9-12,15,19H,4-5,8,13-14H2 |
Clave InChI |
ZQBFHDCWNHNNAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


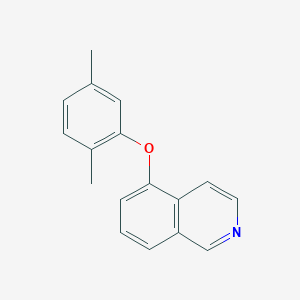
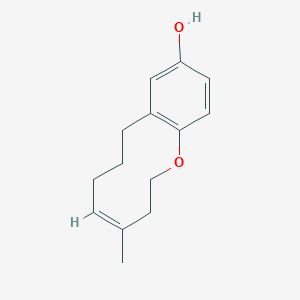

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
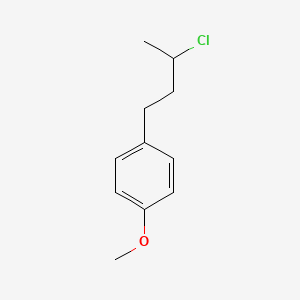
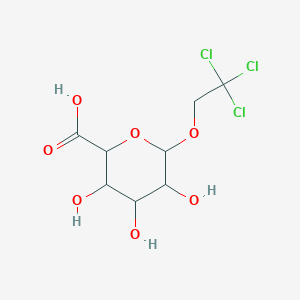
![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
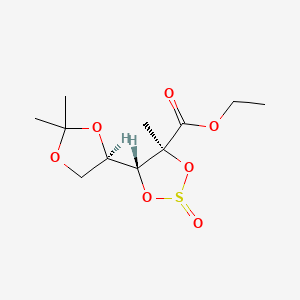
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
